molecular formula C13H12ClN3 B1418744 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride CAS No. 1177284-23-9

4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride

Cat. No. B1418744
M. Wt: 245.71 g/mol
InChI Key: SSGUMVGFXXUSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-naphthalenemethylamine hydrochloride is a compound that has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .


Synthesis Analysis

The synthesis of similar compounds often involves nitrations, hydrogenations, and hydrolysis . For example, naphthalene can be nitrated to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds like N-Methyl-1-naphthalenemethylamine hydrochloride includes a naphthalene ring attached to an amine group .


Chemical Reactions Analysis

Compounds like these typically undergo reactions typical of naphthylamine and primary amines, such as diazotation . They can also act as bidentate ligands to give several coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 1-Naphthol, an organic compound with the formula C10H7OH, is a fluorescent white solid . It differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .

Scientific Research Applications

Dental Composite Development

Research has explored the mechanical properties of flowable dental composites containing certain antibacterial compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. The study found that while the addition of such compounds can enhance the antibacterial properties of the composites, it also significantly decreases their compressive strengths, which may limit their use in dental applications (Abaszadeh & Mohammadzadeh, 2020).

Environmental Monitoring

In the context of environmental health, compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride have been used as markers for exposure to polycyclic aromatic hydrocarbons (PAHs). For instance, a study used headspace solid phase microextraction and gas chromatography-mass spectrometry to measure surrogate PAHs in the urine of coke oven workers, with naphthalene being one of the surrogate PAHs measured (Waidyanatha et al., 2003).

Synthesis of Isoxazolone Derivatives

Isoxazolone derivatives, which have significant biological and medicinal properties, can be synthesized using compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. These derivatives are considered excellent intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations (Laroum et al., 2019).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye damage, and may cause respiratory irritation . They should be handled with personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

4-naphthalen-1-yl-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGUMVGFXXUSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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